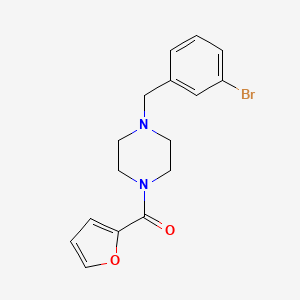
1-(3-bromobenzyl)-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzyl)-4-(2-furoyl)piperazine, also known as BBFP, is a synthetic compound that has been widely used in scientific research. BBFP belongs to the class of piperazine derivatives and has been found to possess various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine is not fully understood. However, it has been suggested that 1-(3-bromobenzyl)-4-(2-furoyl)piperazine may act by modulating the activity of neurotransmitters in the brain, such as dopamine and serotonin. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(2-furoyl)piperazine has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has also been found to reduce seizure activity in animal models of epilepsy. Additionally, 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(3-bromobenzyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine is also relatively inexpensive compared to other compounds used in scientific research. However, 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has some limitations. It has a low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine. One area of research is the development of more potent and selective 1-(3-bromobenzyl)-4-(2-furoyl)piperazine analogs. Another area of research is the investigation of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine's potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the mechanism of action of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine needs to be further elucidated to fully understand its therapeutic potential.
Conclusion
In conclusion, 1-(3-bromobenzyl)-4-(2-furoyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and anticonvulsant properties and has been investigated for its potential use in the treatment of neurological disorders. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, but also has some limitations. Future research on 1-(3-bromobenzyl)-4-(2-furoyl)piperazine will help to further elucidate its mechanism of action and potential therapeutic applications.
合成法
The synthesis method of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine involves the reaction of 3-bromobenzylamine with 2-furoyl chloride in the presence of triethylamine. The reaction proceeds at room temperature and yields 1-(3-bromobenzyl)-4-(2-furoyl)piperazine as a white solid. The purity of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine can be improved by recrystallization from ethyl acetate.
科学的研究の応用
1-(3-bromobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c17-14-4-1-3-13(11-14)12-18-6-8-19(9-7-18)16(20)15-5-2-10-21-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZZMAKGJFOWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Bromobenzyl)piperazin-1-yl](furan-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

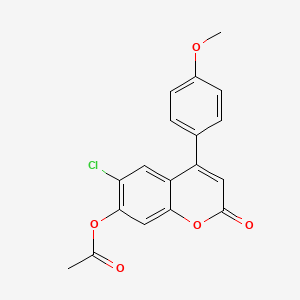
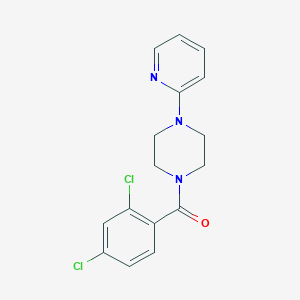
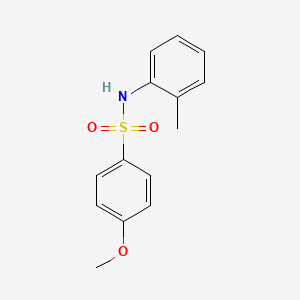
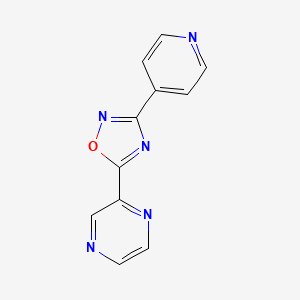
![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
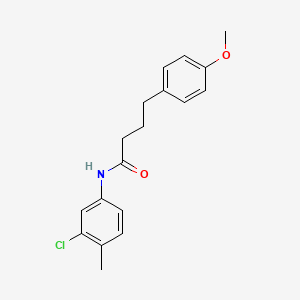
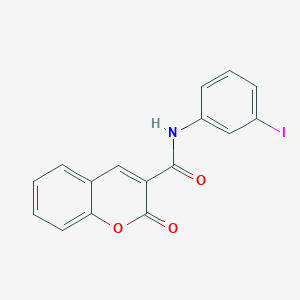
![4-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5724771.png)
![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)
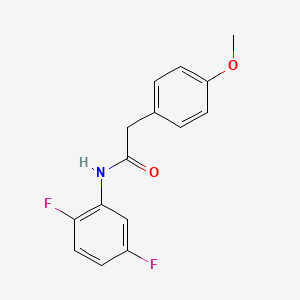
![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
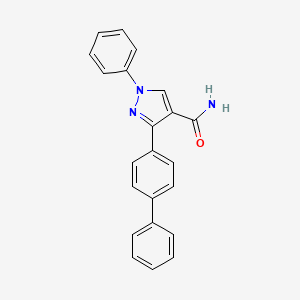
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5724791.png)
